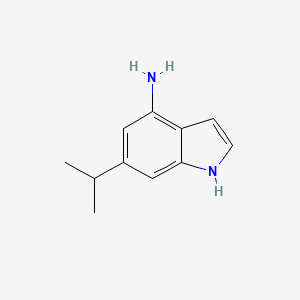

6-Isopropyl-1H-indol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Isopropyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the 6th position and an amine group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone with an isopropyl group.

Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents followed by reduction and cyclization. This method can be tailored to introduce the isopropyl group at the desired position on the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Isopropyl-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-4-quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2)

Biologische Aktivität

6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine, is a compound belonging to the indole family. Indoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout.

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in osteoblast precursor cells (MC3T3-E1) in a dose-dependent manner.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. The compound demonstrates:

- Stability : In laboratory settings, it has shown relative stability over time with minimal degradation.

- Dosage Effects : The effects vary significantly with dosage; lower doses tend to have beneficial effects while higher doses may lead to toxicity, including potential liver and kidney damage.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Lipophilicity | Moderate lipophilicity, influencing its absorption and distribution |

The compound interacts with various biomolecules, influencing cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Xanthine Oxidase : Research demonstrated that this compound effectively inhibits xanthine oxidase activity, which is significant for managing hyperuricemia and gout.

- Cell Viability Studies : In vitro studies on MC3T3-E1 cells revealed that this compound enhances cell viability and proliferation at specific concentrations, suggesting potential applications in bone health.

- Animal Models : In vivo studies indicated that treatment with this compound at lower doses resulted in decreased uric acid levels without significant adverse effects. However, higher doses led to toxicity.

Eigenschaften

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-80-5 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.